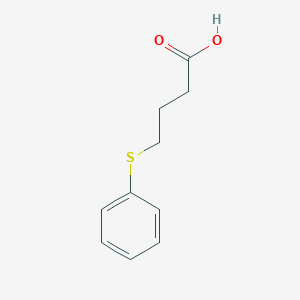

4-(Phenylsulfanyl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(Phenylsulfanyl)butanoic acid involves several steps and can be tailored to introduce specific functional groups that impart desired properties. For instance, the synthesis of a bifunctional antimelanoma agent with a phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group is reported, which shows significant cytotoxic activity against murine melanoma cells . Another synthesis approach involves the use of a 4-cyano-2-butenyl group as a protecting group in oligonucleotide synthesis, which can be removed under mild conditions . Additionally, the synthesis of a carbon-14 labeled compound with a complex structure including a phenyl moiety and a trifluoro-2-butanone group is described, highlighting the versatility of synthetic strategies for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Phenylsulfanyl)butanoic acid can exhibit a range of coordination behaviors and supramolecular structures. For example, organotin complexes with 4-sulfanylbenzoic acid show monodentate coordination by the thiol S atom, while in other complexes, the acid behaves as multidentate by both thiol S atom and carboxylic oxygen atoms . These structural variations can lead to different supramolecular aggregations, such as 1D molecular chains and 2D networks, which are determined by intermolecular hydrogen bonds and other interactions .

Chemical Reactions Analysis

The chemical reactions involving compounds with phenylsulfanyl groups or similar structures can be quite diverse. For instance, the removal of an undesired isomer of a pharmaceutical intermediate by sulfonation is an example of a selective chemical reaction that improves the yield of the desired product . Another example is the synthesis of 4-phenyl-2-butanone, which involves a series of reactions including Claisen's condensation, nucleophilic addition, and decarboxylation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Phenylsulfanyl)butanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. These properties are often influenced by the presence of specific functional groups and the overall molecular structure. For example, the stability of a protecting group to acidic conditions and its removal by a specific pathway can indicate the compound's reactivity and stability . The synthesis of a carbon-14 labeled compound also suggests its potential use in tracing and studying biological systems due to its radioactive label .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indolizidines

4-(Phenylsulfanyl)butanoic acid (4-PSBA) has been utilized as a precursor for the synthesis of indolizidines, a class of alkaloids with various biological activities. The remote dianion of 4-PSBA is employed to create a pivotal intermediate, which facilitates novel syntheses of indolizidines with alkyl substituents at the 3-, 5-, and 8-positions. This approach highlights the versatility of 4-PSBA in synthesizing complex molecular structures (Kiddle, Green, & Thompson, 1995).

Biocatalytic Preparations

In a study exploring biocatalysis, 4-(Phenylsulfanyl)butanoic acid derivatives have been used to prepare optically active secondary alcohols. The process involves the sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, to achieve high enantiomeric purity. This method underscores the potential of 4-PSBA derivatives in asymmetric syntheses and the production of chiral compounds (Sugai, Ohtsuka, & Ohta, 1996).

Applications in Material Science and Biotechnology

Optical Gating of Synthetic Ion Channels

Research has explored the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, for the optical gating of synthetic ion channels. By modifying the inner surface of channels with photolabile hydrophobic molecules derived from butanoic acid derivatives, controlled transport of ionic species can be achieved upon UV irradiation. This application is significant for developing light-induced controlled release systems, sensing, and information processing in nanofluidic devices (Ali et al., 2012).

Medicinal Chemistry and Pharmacology

Anti-Melanogenic Properties

A study on marine natural products identified 4-(Phenylsulfanyl)butan-2-one, a compound closely related to 4-(Phenylsulfanyl)butanoic acid, as having significant anti-melanogenic properties. The compound inhibits melanin synthesis and melanosome maturation both in vitro and in vivo, suggesting its potential in medical cosmetology for skin whitening and treating hyperpigmentation disorders. This research highlights the dermatological applications of 4-PSBA derivatives, offering a therapeutic avenue in cosmetology (Wu et al., 2015).

Safety And Hazards

The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVQLOVHIDMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170304 | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)butanoic acid | |

CAS RN |

17742-51-7 | |

| Record name | 4-(Phenylthio)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

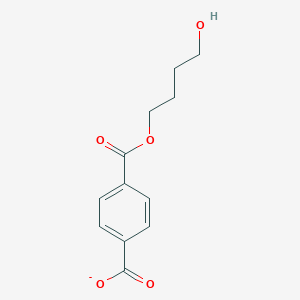

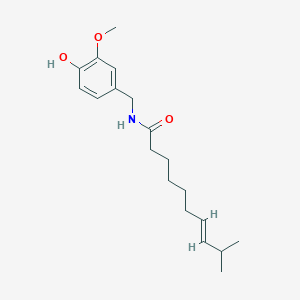

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)